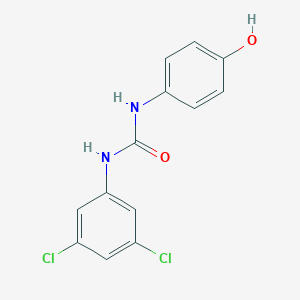![molecular formula C14H16ClN3O B6632533 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical field. CQMA is a derivative of chloroquine, which is an antimalarial drug. It has been found to exhibit promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has also been found to inhibit autophagy, which is a process that cancer cells use to survive under stress conditions. In Alzheimer's disease, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to inhibit the aggregation of amyloid beta, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential to exhibit anticancer and neuroprotective properties. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to modulate the immune system, which could have potential applications in the treatment of autoimmune disorders. However, the limitations of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide. One potential direction is to investigate its potential applications in the treatment of autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide and its potential applications in the treatment of Alzheimer's disease. Furthermore, the potential use of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide as a chemotherapeutic agent in the treatment of cancer warrants further investigation.
Synthesemethoden
The synthesis of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide involves the reaction of 7-chloroquinoline-4-carbaldehyde with N-ethyl-N-methylacetamide. The reaction is catalyzed by a base and carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure form of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been extensively studied for its potential applications in the medical field. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to have neuroprotective effects and has been proposed as a potential treatment for Alzheimer's disease. It has also been found to modulate the immune system and has potential applications in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18(2)14(19)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,3,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBTZTLIHSIKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)

![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)


